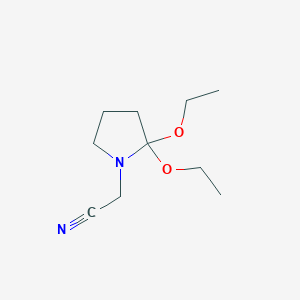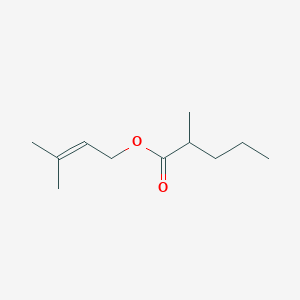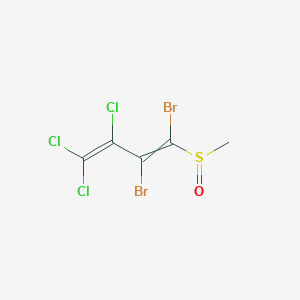
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene is a complex organic compound characterized by the presence of multiple halogen atoms and a methanesulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene typically involves the halogenation of precursor compounds. One common method involves the 1,4-elimination of hydrogen halide from 1,2-dibromo-3-chlorobut-2-ene or 2-bromo-1,3-dichlorobut-2-ene using an alkali such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents and maintaining reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The methanesulfinyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions will modify the methanesulfinyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated compounds.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialized chemicals and materials, particularly those requiring halogenated intermediates.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene involves its interaction with molecular targets through its halogen atoms and methanesulfinyl group. These interactions can lead to various chemical transformations, such as the formation of covalent bonds with nucleophiles or the generation of reactive intermediates. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromo-3-chloropropane: Another halogenated compound with similar reactivity.
1,2-Dibromoethane: Known for its use in organic synthesis and as a fumigant.
1,2-Dibromotetrachloroethane: Reacts with alkenes to yield allylic monobromides.
Uniqueness
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene is unique due to the presence of both bromine and chlorine atoms along with a methanesulfinyl group
Eigenschaften
CAS-Nummer |
90908-52-4 |
|---|---|
Molekularformel |
C5H3Br2Cl3OS |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
1,2-dibromo-3,4,4-trichloro-1-methylsulfinylbuta-1,3-diene |
InChI |
InChI=1S/C5H3Br2Cl3OS/c1-12(11)4(7)2(6)3(8)5(9)10/h1H3 |
InChI-Schlüssel |
UNQKJESIHNSLMO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C(=C(C(=C(Cl)Cl)Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


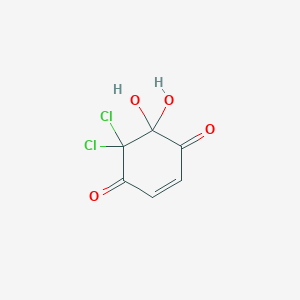
![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)


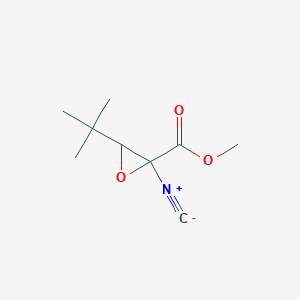
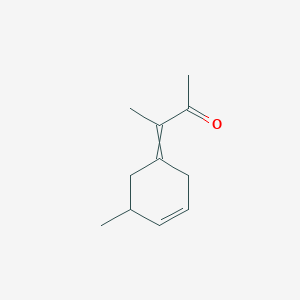

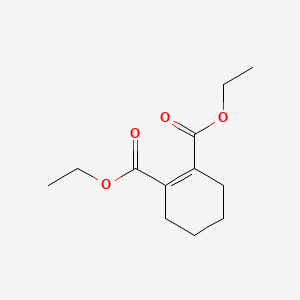
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)

![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
